molecular formula C11H14O4 B13398200 2-Methoxyphenyl ethoxyacetate CAS No. 861524-13-2

2-Methoxyphenyl ethoxyacetate

Cat. No.: B13398200
CAS No.: 861524-13-2
M. Wt: 210.23 g/mol
InChI Key: NYEFCSQTYJDPBY-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

Modern organic synthesis is driven by the pursuit of efficiency, selectivity, and sustainability. Methoxyaryloxyacetate esters find their place within this paradigm as versatile intermediates and building blocks. The presence of the methoxy (B1213986) group, a strong electron-donating group, on the aryl ring can influence the reactivity of the aromatic system and adjacent functional groups. The ester functionality, a classic and well-understood group, provides a handle for a multitude of chemical transformations. unizin.orgsavemyexams.com

The synthesis of these esters can be achieved through established methods such as the Williamson ether synthesis followed by esterification, or the reaction of a methoxyphenol with an appropriate haloacetate. unizin.org These reliable synthetic routes make them readily accessible for research and development. The field of esterification itself has seen consistent research interest, indicating the ongoing importance of developing new and improved methods for creating these crucial linkages. ekb.eg

Strategic Importance in Chemical Transformations

The strategic importance of methoxyaryloxyacetate esters lies in their ability to participate in a wide array of chemical reactions, serving as precursors to more complex molecular architectures. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing multiple pathways for functional group interconversion. unizin.orglibretexts.orglibretexts.org

Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions, with the methoxy group directing incoming electrophiles to specific positions, thereby controlling the regioselectivity of the reaction. The ether linkage, while generally stable, can also be cleaved under specific conditions, offering another point of molecular modification.

A significant area where these esters demonstrate their value is in the synthesis of biologically active molecules and pharmaceuticals. For instance, derivatives of methoxyaryloxyacetate esters have been investigated as components in the synthesis of compounds targeting mutant epidermal growth factor receptors (EGFR), which are implicated in certain types of cancer. google.com This highlights their role as key fragments in the construction of complex therapeutic agents.

Overview of Current Research Trajectories for Methoxyaryloxyacetate Esters

Current research involving methoxyaryloxyacetate esters and related structures is multifaceted, spanning from the development of novel synthetic methodologies to their application in materials science and medicinal chemistry.

One prominent research trend is the use of these esters in the development of "active esters." wikipedia.org These are esters that are particularly susceptible to nucleophilic attack, facilitating reactions such as amide bond formation, a cornerstone of peptide synthesis. wikipedia.org The electronic properties of the methoxyaryl group can be fine-tuned to modulate the reactivity of the ester, making them valuable tools in this context.

Another area of active investigation is their use in radical reactions. Recent advancements have shown that esters can be converted into radical precursors, opening up new avenues for carbon-carbon bond formation and other complex transformations. beilstein-journals.org The stability and accessibility of methoxyaryloxyacetate esters make them attractive substrates for exploring these novel radical-based synthetic strategies.

Furthermore, the broader class of carboxylic acid-based esters is seeing increased demand as replacements for more hazardous solvents in industrial applications like paints, coatings, and inks. transparencymarketresearch.com Research into the physical properties of esters, such as their solvency and evaporation rates, is crucial for this transition towards greener chemistry. The sweet and fruity aroma of many simple esters also leads to their widespread use as fragrances and flavoring agents. ekb.egtransparencymarketresearch.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

861524-13-2

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(2-methoxyphenyl) 2-ethoxyacetate

InChI

InChI=1S/C11H14O4/c1-3-14-8-11(12)15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3

InChI Key

NYEFCSQTYJDPBY-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)OC1=CC=CC=C1OC

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2 Methoxyphenyl Ethoxyacetate and Analogues

Chemo- and Regioselective Synthesis Approaches

Achieving chemo- and regioselectivity is a primary challenge in the synthesis of substituted aromatic compounds like 2-methoxyphenyl ethoxyacetate. mdpi.comnih.govacs.orgrsc.org This involves controlling which functional groups react and at which position on the aromatic ring the reaction occurs.

Esterification and Etherification Reactions in Complex Systems

The formation of the ether and ester linkages are central to the synthesis of this compound. The Williamson ether synthesis is a classic and versatile method for forming the ether bond. masterorganicchemistry.comkhanacademy.orglibretexts.orgfrancis-press.comyoutube.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com In the context of this compound, this would typically involve the reaction of guaiacol (B22219) (2-methoxyphenol) with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate.

The reaction is an S(_N)2 process, where the phenoxide ion, generated by treating guaiacol with a base, acts as the nucleophile, attacking the electrophilic carbon of the ethyl haloacetate. masterorganicchemistry.comlibretexts.org The choice of base and solvent is critical to the success of the reaction. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to deprotonate the phenol. masterorganicchemistry.comyoutube.com

A key consideration in complex molecules is chemoselectivity. If other reactive functional groups are present, they must be protected or the reaction conditions must be chosen carefully to avoid side reactions. For instance, in a molecule with multiple hydroxyl groups, selective etherification can be challenging.

An alternative approach is the esterification of 2-methoxyphenoxyacetic acid with ethanol (B145695). This can be achieved through Fischer esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst.

Carbon-Carbon Bond Forming Reactions: Claisen Condensation and Variants

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that results in the formation of β-keto esters or β-diketones. uomustansiriyah.edu.iqlibretexts.orgpressbooks.pubchemistrysteps.com This reaction involves the condensation of two ester molecules, or an ester and a ketone, in the presence of a strong base. uomustansiriyah.edu.iqlibretexts.org While not a direct route to this compound itself, the Claisen condensation is highly relevant for the synthesis of more complex analogues where the aryloxyacetate moiety is attached to a larger carbon skeleton.

For example, a mixed Claisen condensation could be used to introduce the aryloxyacetate unit onto a ketone. uomustansiriyah.edu.iq The reaction proceeds via the formation of an enolate from one of the carbonyl compounds, which then acts as a nucleophile, attacking the carbonyl group of the other. libretexts.org A significant challenge in mixed Claisen condensations is controlling the selectivity to avoid a mixture of all four possible products.

The Dieckmann condensation, an intramolecular version of the Claisen condensation, is used to form cyclic β-keto esters from diesters. uomustansiriyah.edu.iq This is particularly useful for constructing five- or six-membered rings. uomustansiriyah.edu.iq Titanium-mediated Claisen condensations have been developed as an efficient and practical method, offering high reactivity and stereoselectivity. kwansei.ac.jp

Transition Metal-Catalyzed Coupling Reactions for Aromatic Systems

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-heteroatom bonds. orgsyn.orgslideshare.netfrontiersin.orgnih.govbeilstein-journals.orgrsc.org For the synthesis of aryloxyacetates, the Ullmann condensation and the Buchwald-Hartwig amination (adapted for C-O bond formation) are particularly relevant.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol to form an aryl ether. wikipedia.orgorganic-chemistry.orgnumberanalytics.commagtech.com.cn Traditional Ullmann reactions often require harsh conditions, such as high temperatures (often over 200°C) and polar solvents. wikipedia.orgmagtech.com.cn However, modern variations use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N and C-O bonds. organic-chemistry.orgwikipedia.orgrsc.org This reaction offers a versatile alternative to the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope. organic-chemistry.orgwikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by reaction with the alcohol and reductive elimination to yield the aryl ether. nih.gov The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. wikipedia.org

Table 1: Comparison of Transition Metal-Catalyzed Coupling Reactions for Aryl Ether Synthesis

Feature Ullmann Condensation Buchwald-Hartwig C-O Coupling
Catalyst Copper (Cu) Palladium (Pd)
Typical Substrates Aryl halides, Alcohols/Phenols Aryl halides/triflates, Alcohols/Phenols
Reaction Conditions Often harsh (high temperature) Generally milder
Advantages Cost-effective catalyst Broader substrate scope, higher functional group tolerance
Disadvantages Harsh conditions, limited scope More expensive catalyst, air-sensitive reagents

Multi-Step Synthesis Sequences for Elaboration of Methoxyaryloxyacetate Core

The synthesis of complex molecules often requires a multi-step approach where a core structure is first assembled and then elaborated upon. udel.edusavemyexams.comlibretexts.orgyoutube.com For complex aryloxyacetate analogues, the 2-methoxyphenoxyacetate core can be synthesized first, followed by a series of reactions to build the rest of the molecule.

For instance, a synthetic sequence might begin with the Williamson ether synthesis to create this compound. thieme-connect.com The ester group can then be hydrolyzed to the corresponding carboxylic acid, 2-methoxyphenoxyacetic acid. thieme-connect.com This carboxylic acid can then be activated, for example, by converting it to an acid chloride, and coupled with other molecules to form amides or more complex esters. thieme-connect.com

Alternatively, functional groups can be introduced onto the aromatic ring of guaiacol before the etherification step. This allows for the synthesis of a wide range of substituted aryloxyacetate analogues. The ability to plan and execute these multi-step sequences is a hallmark of modern organic synthesis. libretexts.org

Stereoselective and Enantioselective Synthesis Strategies

For analogues of this compound that are chiral, controlling the stereochemistry of the product is essential. This is particularly important in the synthesis of pharmaceuticals, where different enantiomers can have vastly different biological activities.

Chiral Auxiliary-Mediated Asymmetric Synthesis

One powerful method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgnumberanalytics.comrsc.orgresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product. wikipedia.org

In the context of aryloxyacetate synthesis, a chiral auxiliary can be attached to the acetate (B1210297) moiety. For example, the aryloxyacetic acid can be converted to an N-acyloxazolidinone using an Evans auxiliary. thieme-connect.comresearchgate.net The chiral oxazolidinone then directs the stereochemistry of subsequent reactions, such as alkylation or aldol (B89426) reactions at the α-position. thieme-connect.comresearchgate.net

The use of chiral auxiliaries has been successfully applied to the synthesis of various biologically active molecules containing the aryloxyacetate scaffold. thieme-connect.comresearchgate.netresearchgate.net For example, in the synthesis of (-)-virolin, an aryloxyacetic acid derivative was attached to a valine-based chiral oxazolidinone to facilitate a diastereoselective aldol reaction. thieme-connect.com The choice of the auxiliary is critical and can significantly influence the yield and enantioselectivity of the reaction. thieme-connect.comrsc.org

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Reference
Evans' Oxazolidinones Asymmetric alkylations, aldol reactions thieme-connect.com, researchgate.net
Camphorsultam Asymmetric Diels-Alder, aldol reactions
Pseudoephedrine Amides Asymmetric alkylations wikipedia.org
(S)- and (R)-1-Phenylethylamine Resolution of racemic acids

Biocatalytic and Enzymatic Approaches (e.g., Old Yellow Enzymes, α-Chymotrypsin)

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. acs.org Enzymes such as Old Yellow Enzymes (OYEs) and α-chymotrypsin are increasingly explored for their potential in synthesizing complex esters and their precursors.

Old Yellow Enzymes (OYEs) , also known as ene-reductases, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. mdpi.comnih.gov This capability is particularly valuable for establishing stereocenters in precursor molecules, which can then be converted to chiral methoxyaryloxyacetate esters. The substrate scope of OYEs is broad and includes α,β-unsaturated esters, ketones, and nitro compounds. mdpi.com For instance, the enantioselective reduction of α,β-unsaturated precursors is a key step in producing chiral building blocks. rsc.org Research has demonstrated that coupling OYE-catalyzed reactions with in situ substrate feeding and product removal (SFPR) techniques can dramatically enhance productivity, as shown in the synthesis of ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate, an important analogue. researchgate.net This approach led to a significant increase in efficiency, showcasing the industrial potential of OYEs. researchgate.net Protein engineering and the use of cofactor regeneration systems are common strategies to improve the stability and economic feasibility of OYE-mediated processes. nih.govfrontiersin.org

Table 1: Examples of Old Yellow Enzyme (OYE)-Catalyzed Asymmetric Reductions An interactive table representing substrates, enzyme sources, and outcomes of OYE-catalyzed reactions.

Substrate Enzyme System Key Finding Reference
α,β-Unsaturated Ester OYEs with glucose dehydrogenase for cofactor regeneration Coupled with SFPR, productivity for ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate synthesis increased over 100-fold. researchgate.net
Activated Alkenes (e.g., cyclic enones) OYEs (Class I, II, III) OYEs perform highly regio-, stereo-, and enantioselective trans-hydrogenation. mdpi.com
β-cyano-α,β-unsaturated esters Baker's yeast, OYE1-3 Enables synthesis of saturated chiral cyanoesters, which are precursors to γ²-amino acid derivatives. rsc.org
N-phenyl-2-methylmaleimide OYERo2a and its cysteine variants High conversion (81-84%) and excellent enantiomeric excess (>99% ee) for the R-product. frontiersin.org

α-Chymotrypsin is a serine protease that classically catalyzes the hydrolysis of peptide and ester bonds. biocyclopedia.com While its natural function is degradation, under specific conditions (e.g., in non-aqueous solvents or with low water activity), hydrolases like α-chymotrypsin can catalyze the reverse reaction: esterification or transesterification. nih.gov The enzyme typically forms an acyl-enzyme intermediate, which can then react with an alcohol instead of water to form a new ester. biocyclopedia.com However, studies have shown that in certain organic solvents like dimethylsulfoxide (DMSO), α-chymotrypsin can lose its substrate specificity. nih.gov Its application in the direct synthesis of aryloxyacetate esters is less common than lipases, but it represents an area of research for creating specific ester linkages, particularly in kinetically controlled synthesis scenarios.

Asymmetric Catalysis in Methoxyaryloxyacetate Ester Formation

Asymmetric catalysis is fundamental for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. researchgate.net The synthesis of chiral methoxyaryloxyacetate esters relies on catalytic methods that can precisely control stereochemistry, including transition-metal catalysis, organocatalysis, and biocatalysis. researchgate.netdiva-portal.org

The chirality in these esters is typically introduced at the α-carbon of the acetate moiety or within the alkoxy group. This can be achieved by synthesizing a chiral alcohol precursor via an asymmetric reaction, which is then esterified. Key strategies include:

Asymmetric Hydrogenation: Transition-metal complexes, often using rhodium or iridium with chiral phosphine ligands, can reduce prochiral ketones or olefins to chiral alcohols with high enantioselectivity. diva-portal.org This method is a mainstay of industrial chiral synthesis.

Asymmetric Transfer Hydrogenation: This approach uses a hydrogen donor like a Hantzsch ester or isopropanol (B130326) in place of H₂ gas. organic-chemistry.org Chiral organocatalysts, such as Jacobsen-type thiourea (B124793) catalysts, can mediate the highly enantioselective reduction of substrates like nitroolefins, which can be further transformed into chiral precursors. organic-chemistry.org

Asymmetric Epoxidation: The catalytic asymmetric epoxidation of enol esters can produce chiral α-hydroxy or α-alkoxy esters. digitellinc.com This method provides direct access to the core structure with a defined stereocenter.

These methodologies represent a versatile toolkit, allowing chemists to construct specific stereoisomers by choosing the appropriate catalyst and reaction conditions. researchgate.net The convergence of these catalytic strategies continues to push the boundaries of what is possible in the efficient synthesis of complex chiral molecules. beilstein-journals.org

Sustainable and Green Chemistry Paradigms in Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes to minimize environmental impact. For methoxyaryloxyacetate esters, this involves adopting solvent-free reaction systems, utilizing recoverable catalysts, and employing energy-efficient activation methods.

Solvent-Free and Aqueous Medium Reaction Systems

Minimizing or eliminating organic solvents is a core goal of green chemistry. Solvent-free , or neat, reaction conditions offer significant advantages by reducing volatile organic compound (VOC) emissions, simplifying product work-up, and lowering costs. cem.comorganic-chemistry.org Such reactions are often facilitated by microwave irradiation, which can provide the necessary energy for the reaction to proceed efficiently without a solvent medium. organic-chemistry.orgnih.gov For example, the synthesis of various esters has been achieved under solvent-free microwave conditions with high yields and short reaction times. nih.gov

Alternatively, using water as a reaction medium is an ideal green solution. Biocatalytic processes, as discussed in section 2.2.2, are prime examples of reactions that operate in aqueous buffers under mild conditions. mdpi.comniscpr.res.in The use of enzymes allows for high selectivity in an environmentally benign solvent, avoiding the need for hazardous organic solvents.

Heterogeneous Catalysis and Enzyme Immobilization Techniques

The ability to easily separate a catalyst from the reaction mixture is crucial for sustainable processes. Heterogeneous catalysts , which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are advantageous because they can be removed by simple filtration and reused. cem.com Examples include silica-supported acids or bases that can catalyze esterification or ether synthesis reactions. rsc.org

Enzyme immobilization is a key technology for the industrial application of biocatalysis. longdom.org By attaching enzymes to a solid, insoluble support material, they are rendered "heterogeneous," which offers several benefits: researchgate.netnih.gov

Reusability: The immobilized enzyme can be easily recovered and reused for multiple reaction cycles, significantly reducing costs. mdpi.com

Enhanced Stability: Immobilization often protects the enzyme from harsh conditions like high temperatures or extreme pH, extending its operational lifetime. researchgate.net

Continuous Processing: Immobilized enzymes are well-suited for use in continuous-flow reactors, enabling high-throughput production. nih.gov

Simplified Purification: The product stream is free of the enzyme, simplifying downstream processing. longdom.org

Common immobilization methods include adsorption onto a surface, covalent attachment to a support, or entrapment within a polymer matrix or gel. longdom.org For example, Candida antarctica lipase (B570770) B (CalB) immobilized on a polymeric resin is a widely used and robust biocatalyst for ester synthesis. researchgate.netresearchgate.net

Table 2: Comparison of Common Enzyme Immobilization Techniques An interactive table outlining the principles, advantages, and disadvantages of different enzyme immobilization methods.

Immobilization Method Principle Advantages Disadvantages Reference
Adsorption Non-covalent binding (e.g., van der Waals forces, hydrogen bonds) of the enzyme to a solid support. Simple, cheap, mild conditions, minimal enzyme denaturation. Weak binding can lead to enzyme leaching; non-specific binding. longdom.org
Covalent Binding Formation of a stable covalent bond between the enzyme and the support material. Strong binding prevents leaching; high stability. Can involve harsh chemicals; may alter enzyme conformation and reduce activity. longdom.org
Entrapment Physically trapping the enzyme within the pores of a polymer gel or fiber matrix. Mild conditions, generally applicable. Mass transfer limitations for the substrate and product can reduce reaction rates. longdom.org

| Cross-Linking | Covalent bonding of enzyme molecules to each other using a bifunctional reagent, forming aggregates. | High enzyme loading; support-free. | Can cause significant enzyme denaturation; may have poor mechanical stability. | researchgate.net |

Microwave-Assisted and Photochemical Synthesis Modalities

Alternative energy sources can dramatically accelerate reactions and enable new chemical transformations. Microwave-assisted synthesis utilizes microwave irradiation to heat reactions rapidly and efficiently. scielo.org.mx This technique has been shown to significantly reduce reaction times for the synthesis of aryloxyacetates, often from hours to just minutes, while also increasing yields. researchgate.net The combination of microwave heating with phase-transfer catalysis under solvent-free conditions represents a particularly potent and green synthetic strategy. cem.comresearchgate.net

Photochemical synthesis uses light as a clean reagent to initiate chemical reactions. nih.gov Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under very mild conditions. organic-chemistry.org For the synthesis of α-alkoxy esters, catalyst- and additive-free methods have been developed where visible light directly induces an O-H insertion reaction of a diazo compound with an alcohol. organic-chemistry.org This approach offers high yields, broad substrate scope, and has been successfully demonstrated on a gram scale using a continuous-flow photochemical reactor, highlighting its potential for sustainable production. organic-chemistry.org

Scale-Up and Process Optimization in Methoxyaryloxyacetate Ester Production

Translating a synthetic route from a laboratory setting to industrial production presents significant challenges that require careful process optimization and scale-up. asianpharmtech.comactylis.com This phase is critical to ensure the process is safe, robust, cost-effective, and consistently delivers a high-quality product. actylis.com

Key considerations during scale-up include:

Process Optimization: The initial synthetic route must often be modified for large-scale production. This includes replacing hazardous or expensive reagents (e.g., avoiding NaH in DMF), minimizing chromatographic purifications, and ensuring reaction conditions are manageable in large reactors. actylis.com Methodologies like Design of Experiments (DoE) are used to systematically identify Critical Process Parameters (CPPs)—such as temperature, pH, and mixing speed—and optimize them for maximum yield and purity. asianpharmtech.com

Heat Transfer: The surface-area-to-volume ratio decreases dramatically as reactor size increases. This makes heat management a critical issue, as exothermic or endothermic processes that are easily controlled in lab glassware can become dangerous or inefficient at scale. actylis.com

Mixing: Achieving homogeneous mixing in large-volume reactors is more difficult and can impact reaction rates, selectivity, and product quality.

Transition to Continuous Manufacturing: For biocatalytic and other catalytic processes, moving from traditional batch reactors to continuous-flow systems can offer superior control over reaction parameters, improve safety, and increase throughput. nih.gov Continuous-flow reactors with immobilized enzymes, for example, represent a highly optimized production model. nih.gov

A case study on the synthesis of an analogue, ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate, illustrates successful process optimization. researchgate.net By shifting from a whole-cell biocatalytic system to one using isolated recombinant enzymes and implementing an in situ product removal strategy, researchers achieved a more than 100-fold increase in productivity, demonstrating the power of process intensification. researchgate.net Such optimization, often aided by process modeling and simulation, is essential for de-risking the scale-up journey and developing a commercially viable manufacturing process. uk-cpi.com

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Methoxyphenyl Ethoxyacetate

Mechanistic Investigations of Fundamental Reactions (e.g., Ester Hydrolysis, Transesterification)

The ester group is the most reactive site in 2-Methoxyphenyl ethoxyacetate for fundamental reactions like hydrolysis and transesterification. These reactions proceed through nucleophilic acyl substitution mechanisms.

Ester Hydrolysis:

Ester hydrolysis involves the cleavage of the ester bond by water, yielding a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) lead to the formation of 2-methoxyphenoxyacetic acid. The reaction is reversible, and the mechanism is the microscopic reverse of Fischer esterification. lookchem.comias.ac.in

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ion (OH⁻), a direct nucleophilic attack on the carbonyl carbon occurs, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxide leaving group (⁻OCH₂CH₃), which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. This final acid-base step is essentially irreversible, driving the reaction to completion. ias.ac.in

Transesterification:

Transesterification is the process of exchanging the ethoxy group of this compound with another alkoxy group from an alcohol (R'-OH). Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base. indiamart.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. indiamart.com

Base-Catalyzed Transesterification: An alkoxide (R'O⁻) from the new alcohol attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent elimination of the original ethoxide group yields the new ester. To favor the formation of the desired product, the reacting alcohol is often used in large excess as the solvent. indiamart.com

Nucleophilic and Electrophilic Activation Pathways

The reactivity of this compound can be understood through its nucleophilic and electrophilic sites.

Nucleophilic Activation:

The oxygen atoms of the ether and carbonyl groups possess lone pairs of electrons, making them nucleophilic centers. They can be activated by protonation or coordination to a Lewis acid. This activation is the initial step in acid-catalyzed hydrolysis and transesterification, rendering the carbonyl carbon more susceptible to nucleophilic attack. lookchem.com

The aromatic ring, being electron-rich due to the methoxy (B1213986) group, can also act as a nucleophile in electrophilic aromatic substitution reactions.

Electrophilic Activation:

The primary electrophilic site is the carbonyl carbon of the ester group. Its electrophilicity is enhanced by the electron-withdrawing nature of the adjacent oxygen atom. This site is the target for nucleophiles in hydrolysis, transesterification, and other nucleophilic acyl substitution reactions. cymitquimica.com

The aromatic ring can be activated towards nucleophilic aromatic substitution if a suitable leaving group is present on the ring, although this is less common for this specific compound under typical conditions. organic-chemistry.org

Activation PathwayActivating SpeciesSite of ActivationConsequence
Nucleophilic Activation H⁺, Lewis AcidsCarbonyl Oxygen, Ether OxygenIncreases electrophilicity of the carbonyl carbon
Electrophiles (e.g., Br⁺, NO₂⁺)Aromatic RingElectrophilic Aromatic Substitution
Electrophilic Activation Nucleophiles (e.g., H₂O, ROH, OH⁻)Carbonyl CarbonNucleophilic Acyl Substitution

Rearrangement Reactions and Fragmentation Pathways

Rearrangement Reactions:

While no specific rearrangement reactions for this compound are prominently documented, related structures can undergo rearrangements under certain conditions. For instance, Fries or photo-Fries rearrangements are known for aryl esters, where the acyl group migrates from the phenolic oxygen to the aromatic ring, typically at the ortho or para position, often catalyzed by Lewis acids or photochemically. youtube.com It is conceivable that under forcing conditions, this compound could undergo similar transformations, although the presence of the additional ether linkage might influence the reaction course.

Fragmentation Pathways:

In mass spectrometry, this compound would be expected to fragment in a predictable manner based on its structure. Upon ionization, common fragmentation pathways for esters include:

Alpha-cleavage: Cleavage of the bond alpha to the carbonyl group.

McLafferty rearrangement: This occurs if the alkyl chain of the ester is long enough, involving a hydrogen transfer from a gamma-carbon to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Loss of the alkoxy group: Cleavage of the C-O bond to lose the ethoxy radical (•OCH₂CH₃) or an ethoxy group.

For this compound, specific fragmentation would likely involve cleavage at the ether linkages and within the acetate (B1210297) moiety. The presence of the aromatic ring would lead to characteristic aromatic fragment ions. For example, a prominent peak could correspond to the 2-methoxyphenoxy cation or related fragments. smolecule.comlibretexts.org Analysis of the fragmentation pattern of the structurally related (2-methoxyphenyl)acetonitrile shows characteristic cleavages that can be extrapolated to understand the behavior of this compound. nist.gov

Fragmentation TypeLikely Lost Neutral FragmentResulting Ion (m/z)
Alpha-cleavage•CH₂COOC₂H₅[C₆H₄(OCH₃)O]⁺
Loss of ethoxy group•OC₂H₅[C₆H₄(OCH₃)OCH₂CO]⁺
Cleavage of ether bond•OCH₂COOC₂H₅[C₆H₄(OCH₃)]⁺

Note: This table represents hypothetical fragmentation pathways based on general principles of mass spectrometry. Actual fragmentation would require experimental verification.

Identification and Characterization of Reaction Intermediates

The reactions of this compound proceed through various transient species.

Tetrahedral Intermediates: In nucleophilic acyl substitution reactions like hydrolysis and transesterification, the key intermediates are tetrahedral in nature. ias.ac.inindiamart.com These are formed by the addition of a nucleophile to the carbonyl carbon. While generally short-lived, their existence is well-supported by kinetic and isotopic labeling studies on various esters. ias.ac.in

Carbocation Intermediates: In certain reactions, such as some electrophilic aromatic substitutions or potential rearrangement reactions, carbocation intermediates could be formed. The stability of these intermediates, influenced by the methoxy group on the aromatic ring, would direct the outcome of the reaction.

Radical Intermediates: Under photochemical or radical-initiating conditions, radical intermediates could be generated on the alkyl or aryl portions of the molecule, leading to different reaction pathways.

Direct observation of these intermediates is often challenging due to their high reactivity and short lifetimes. nist.gov Their presence is typically inferred from kinetic data, trapping experiments, or computational modeling.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic factors.

Kinetics:

The rate of reactions such as hydrolysis is influenced by several factors:

Temperature: Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation. acs.org

Catalyst: The presence of an acid or base catalyst significantly accelerates the rate of hydrolysis and transesterification. nitt.eduajgreenchem.com

Steric Hindrance: The steric bulk around the ester group can affect the rate of nucleophilic attack. The 2-methoxyphenyl group might exert some steric influence compared to a simple phenyl group.

Electronic Effects: The electron-donating methoxy group on the phenyl ring can influence the electron density at the carbonyl carbon, potentially affecting the reaction rate.

While specific kinetic data for this compound is not available in the searched literature, studies on similar esters like ethyl acetate provide a basis for understanding its kinetic behavior. youtube.comresearchgate.net For example, the acid-catalyzed hydrolysis of ethyl acetate is a pseudo-first-order reaction. nitt.edu

Thermodynamics:

Thermodynamic data such as enthalpy and entropy of reaction for this compound are not readily found in the literature. However, they can be estimated using computational methods or inferred from data for structurally similar compounds. This information is crucial for predicting the feasibility and spontaneity of its chemical transformations. researchgate.net

ReactionKey Kinetic FactorsKey Thermodynamic Factors
Acid-Catalyzed Hydrolysis [H⁺], Temperature, Steric hindranceReversible, equilibrium driven by concentration
Base-Catalyzed Hydrolysis [OH⁻], TemperatureIrreversible due to final acid-base step
Transesterification Catalyst concentration, Temperature, Alcohol concentrationReversible, equilibrium driven by reactant concentration

Computational and Theoretical Investigations of 2 Methoxyphenyl Ethoxyacetate

Quantum Chemical Calculations: Molecular Orbital Analysis (HOMO-LUMO) and Charge Distribution

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into chemical reactivity and electronic transitions. researchgate.net

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. edu.krd The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more chemically reactive. edu.krdresearchgate.net For 2-methoxyphenyl ethoxyacetate, the HOMO is expected to be localized primarily on the electron-rich 2-methoxyphenyl ring, while the LUMO would likely be centered on the carbonyl group of the ester, which is an electron-accepting region. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.3Indicator of chemical stability and reactivity

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges across the molecule. dergipark.org.tr This information is vital for identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. In this compound, the oxygen atoms of the carbonyl and ether linkages are expected to carry significant negative charges, making them nucleophilic centers. Conversely, the carbonyl carbon is predicted to be highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms. This charge distribution is critical for predicting how the molecule will interact with other reagents. edu.krd

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. scispace.comsemanticscholar.org It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost.

Electronic Structure and Geometry Optimization: A primary application of DFT is the optimization of molecular geometry. cnr.it This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation on the potential energy surface. Using a functional such as B3LYP and a basis set like 6-311++G(d,p), the calculation yields precise bond lengths, bond angles, and dihedral angles. wu.ac.thhelsinki.fi For this compound, geometry optimization would reveal the planarity of the phenyl ring and the specific spatial orientation of the flexible ethoxyacetate side chain.

Table 2: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP)

ParameterValue
C=O Bond Length~1.21 Å
C-O (Ester) Bond Length~1.35 Å
C-C (Aromatic) Bond Length~1.40 Å
C-O-C (Ester) Bond Angle~116°
O-C-C-O (Dihedral Angle)~180° (trans) or ~0° (cis)

Reactivity Prediction: DFT calculations provide several descriptors that help predict a molecule's reactivity. Beyond the HOMO-LUMO gap, global chemical reactivity descriptors like chemical hardness (η), softness (S), and the electrophilicity index (ω) can be calculated from the frontier orbital energies. edu.krd Hardness is a measure of resistance to charge transfer, with a larger HOMO-LUMO gap corresponding to a harder, less reactive molecule. edu.krd The electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters allow for a quantitative comparison of the reactivity of this compound with other related compounds.

Theoretical Exploration of Reaction Pathways and Transition State Analysis

Computational methods can map out the entire energy profile of a chemical reaction, providing a detailed understanding of the mechanism. monash.edu This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition state (TS) that connects them.

For this compound, a relevant reaction to study would be its hydrolysis, which involves the cleavage of the ester bond. Theoretical calculations can model the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to the electrophilic carbonyl carbon. By mapping the potential energy surface, the geometry of the transition state can be determined. A key feature of a transition state is that it represents a saddle point on the energy surface, corresponding to a maximum along the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed computationally by a frequency calculation, which should yield exactly one imaginary frequency for a true transition state. The activation energy (Ea) for the reaction, which is the energy difference between the reactants and the transition state, can then be calculated, providing a direct measure of the reaction rate.

Table 3: Hypothetical Energy Profile for the Hydrolysis of this compound

SpeciesRelative Energy (kJ/mol)
Reactants0
Transition State (TS)+55
Products-30

Computational Design and Prediction of Novel Methoxyaryloxyacetate Esters and Their Reactivity

The insights gained from theoretical studies of this compound can be leveraged to design novel molecules with tailored properties. By making systematic in silico modifications to the parent structure, it is possible to predict how changes will affect reactivity and electronic characteristics.

For instance, one could investigate the effect of adding electron-donating groups (e.g., -NH₂) or electron-withdrawing groups (e.g., -NO₂) to the phenyl ring. Computational screening of these new methoxyaryloxyacetate esters would involve performing DFT calculations to determine their HOMO-LUMO gaps and other reactivity descriptors. An electron-donating group would be expected to raise the HOMO energy and decrease the energy gap, thereby increasing the molecule's reactivity. Conversely, an electron-withdrawing group would lower the LUMO energy and likely increase the energy gap, potentially making the ester more resistant to nucleophilic attack. This computational pre-screening can efficiently identify promising candidates for synthesis and experimental testing.

Table 4: Predicted Reactivity Descriptors for Designed Methoxyaryloxyacetate Esters

CompoundSubstituentHOMO-LUMO Gap (eV)Chemical Hardness (η)
Parent Molecule-H5.302.65
Derivative A4-NH₂4.852.43
Derivative B4-NO₂5.522.76

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information on static electronic structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.gov

Conformational Analysis: The ethoxyacetate side chain of this compound has several rotatable bonds, giving the molecule significant conformational flexibility. An MD simulation can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent). By analyzing the trajectory of the simulation, one can determine the relative populations of different conformers and the energy barriers for rotation around key dihedral angles. This provides a dynamic picture of the molecule's shape and flexibility, which is crucial for understanding its interactions with other molecules.

Intermolecular Interactions: MD simulations are also exceptionally useful for studying how a molecule interacts with its environment. By placing this compound in a simulation box filled with solvent molecules (such as water), one can study the process of solvation. The simulation can reveal the structure of the solvent shell around the molecule and quantify the strength of solute-solvent interactions through the calculation of interaction energies. This is important for understanding solubility and how the solvent might influence chemical reactions.

Advanced Applications in Organic Synthesis and Chemical Transformations

2-Methoxyphenyl Ethoxyacetate as a Strategic Building Block in Organic Synthesis

In the field of organic synthesis, "building blocks" are relatively simple molecules that can be used to construct more complex structures. rug.nlsemanticscholar.org this compound possesses several features that would make it a potentially valuable building block. The methoxy (B1213986) group on the aromatic ring is an ortho-, para-director, meaning it can influence the position of incoming electrophiles during electrophilic aromatic substitution reactions. This property is fundamental for the regioselective synthesis of polysubstituted aromatic compounds.

The ester functionality of the ethoxyacetate group provides a handle for a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or alcohols. The α-carbon to the carbonyl group also has the potential for enolate formation, allowing for the introduction of substituents at this position.

Table 1: Potential Reactions for Modifying this compound

Reaction TypeReagentsPotential Product
Electrophilic Aromatic SubstitutionHNO₃, H₂SO₄Nitrated this compound derivatives
Ester HydrolysisNaOH, H₂O2-Methoxyphenoxyacetic acid
ReductionLiAlH₄2-(2-Methoxyphenoxy)ethanol
Enolate AlkylationLDA, R-Xα-substituted this compound derivatives

This table is illustrative and based on general organic chemistry principles, not on specific documented reactions of this compound.

Precursor Role in the Synthesis of Structurally Complex Organic Molecules and Analogues

While no direct synthetic routes starting from this compound to complex molecules were found, the synthesis of various methoxyphenylacetic acid derivatives is well-documented. mdpi.com For instance, related compounds are used as precursors in the synthesis of heterocyclic systems and other elaborate molecular frameworks. It is plausible that this compound could serve a similar role. After hydrolysis to the corresponding carboxylic acid, it could be used in cyclization reactions to form lactones or other ring systems. The aromatic portion of the molecule could also be a key component in the synthesis of natural product analogues or pharmaceutically active compounds.

Incorporation into Advanced Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex products from three or more starting materials in a single step. mdpi.combeilstein-journals.org The efficiency and atom economy of MCRs make them highly desirable in modern organic synthesis. While no specific MCRs involving this compound have been reported, its functional groups suggest potential for its inclusion in such reactions.

For example, after conversion to the corresponding aldehyde or ketone, the methoxyphenyl moiety could participate in well-known MCRs like the Ugi or Passerini reactions. These reactions are invaluable for the rapid generation of molecular diversity and are frequently employed in drug discovery. mdpi.com

Regioselective and Stereoselective Transformations Involving the Methoxyaryloxyacetate Moiety

The term "regioselective" refers to a reaction that favors the formation of one constitutional isomer over another, while "stereoselective" refers to a reaction that favors the formation of one stereoisomer over another. The methoxy group of the methoxyaryloxyacetate moiety exerts a strong directing effect in electrophilic aromatic substitution, leading to high regioselectivity.

Stereoselectivity would become a key consideration if a chiral center were to be introduced into the molecule, for instance, through alkylation at the α-carbon of the ester. The development of stereoselective reactions would be crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. However, without specific examples from the literature, any discussion of stereoselective transformations involving this compound remains speculative.

Sophisticated Spectroscopic Characterization and Structural Analysis of 2 Methoxyphenyl Ethoxyacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Chiral NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. High-resolution 1D and 2D NMR experiments provide detailed information about the chemical environment, connectivity, and through-space relationships of atoms within the 2-Methoxyphenyl ethoxyacetate molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methoxy (B1213986) group, and the two sets of protons in the ethyl ethoxyacetate chain. The aromatic protons would appear as a multiplet in the range of 6.8-7.3 ppm. The singlet for the methoxy group protons (-OCH₃) would be expected around 3.8 ppm. The methylene (B1212753) protons (-CH₂-) of the acetate (B1210297) group would appear as a singlet around 3.6 ppm, while the ethyl group would present as a quartet (-OCH₂CH₃) around 4.1 ppm and a triplet (-OCH₂CH₃) around 1.2 ppm.

¹³C NMR Spectroscopy maps the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, signals for the carbonyl carbon of the ester, the aromatic carbons (both substituted and unsubstituted), the methoxy carbon, and the carbons of the ethyl group would be observed.

2D NMR Spectroscopy , such as COSY, HSQC, and HMBC, is essential for assembling the molecular structure by establishing correlations between nuclei. researchgate.netsdsu.edu

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, a key cross-peak would appear between the quartet and triplet of the ethyl group, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. researchgate.net It would definitively link the proton signals of the methoxy, methylene, and ethyl groups to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule. sdsu.edu Expected correlations would include the methylene protons of the acetate group to the ester carbonyl carbon and the adjacent aromatic carbon, as well as the methoxy protons to their attached aromatic carbon.

Chiral NMR is a specialized technique used to distinguish between enantiomers. Since this compound is an achiral molecule, it would not produce separate signals in a chiral NMR experiment. However, if a chiral derivative were synthesized or if the compound were analyzed in the presence of a chiral solvating agent (CSA), diastereomeric complexes could be formed. acs.orgunipi.itnih.govnih.gov These diastereomeric interactions would lead to the separation of signals in the NMR spectrum, allowing for the determination of enantiomeric purity. acs.orgunipi.itnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table contains predicted data based on established chemical shift values for similar functional groups and structural motifs.

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-OCH₂CH₃~1.2 (triplet)~14.1
-OCH₂CH₃~4.1 (quartet)~60.8
Ar-CH₂-~3.6 (singlet)~36.0
-OCH₃~3.8 (singlet)~55.3
Aromatic C-H~6.8 - 7.3 (multiplet)~110.5, ~120.8, ~128.9, ~130.5
Aromatic Quaternary C~125.5 (C-CH₂), ~157.6 (C-OCH₃)
C=O-~171.5

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition and validate the molecular formula of a compound.

For this compound (C₁₁H₁₄O₃), the calculated exact mass is 194.0943 g/mol . nih.gov An HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million, confirming the molecular formula.

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecule's structure through its fragmentation pattern. When the molecule is ionized, the resulting molecular ion can break apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org The analysis of these fragments helps to piece together the original structure. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 194. Key fragmentation pathways would likely include:

Loss of the ethoxy radical (•OCH₂CH₃) to form an acylium ion at m/z 149.

Cleavage of the ethyl group from the ethoxy moiety, resulting in a fragment.

Formation of the 2-methoxybenzyl cation or a related tropylium-type ion at m/z 121, which is often a stable and abundant fragment for ortho-substituted methoxybenzyl compounds. nih.gov

A peak at m/z 91 corresponding to the tropylium (B1234903) ion, a common fragment in compounds containing a benzyl (B1604629) group. nih.gov

Table 2: Expected Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFormula
194[M]⁺ (Molecular Ion)[C₁₁H₁₄O₃]⁺
149[M - •OCH₂CH₃]⁺[C₉H₉O₂]⁺
121[M - •CH₂COOCH₂CH₃]⁺[C₈H₉O]⁺
91[C₇H₇]⁺ (Tropylium ion)[C₇H₇]⁺

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

FT-IR Spectroscopy is particularly sensitive to polar bonds. The FT-IR spectrum of this compound would show characteristic absorption bands confirming the presence of its key functional groups. A strong, sharp absorption band between 1735-1750 cm⁻¹ is indicative of the C=O stretch of the aliphatic ester group. orgchemboulder.com Two distinct C-O stretching bands would also be present: one for the C(=O)-O bond and another for the O-CH₂ bond of the ester, typically in the 1000-1300 cm⁻¹ region. orgchemboulder.com Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations would be observed just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² hybridized aromatic carbons.

Raman Spectroscopy is a complementary technique that is more sensitive to non-polar, symmetric bonds. In the Raman spectrum of this compound, the aromatic ring C=C stretching vibrations would be expected to produce a strong signal. The C-C single bonds and symmetric C-H stretching vibrations would also be Raman active.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Ester C=O Stretch1750 - 1735Strong
Aromatic C=C Stretch1600 - 1450Medium
Ester C-O Stretch1300 - 1000Strong

Advanced X-ray Spectroscopic Methods for Electronic Structure and Coordination Environments

X-ray spectroscopic methods, such as X-ray Photoelectron Spectroscopy (XPS), provide detailed information about the elemental composition and the chemical (oxidation) state of the elements on a material's surface. wikipedia.orglibretexts.orgeag.com XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. wikipedia.org

For this compound, XPS would confirm the presence of carbon and oxygen. High-resolution scans of the C 1s and O 1s regions would provide insight into the different chemical environments of these atoms.

C 1s Spectrum: The carbon signal would be resolved into several components corresponding to the different types of carbon atoms: the aromatic carbons bonded only to C or H, the aromatic carbon bonded to the methoxy oxygen (C-O), the aromatic carbon bonded to the methylene group (C-C), the methoxy carbon (-OCH₃), the methylene carbon (-CH₂-), the carbonyl carbon (O=C-O), and the carbons of the ethyl group (-OCH₂CH₃). Each of these environments would have a slightly different binding energy.

O 1s Spectrum: The oxygen signal would be expected to show two resolved peaks: one for the doubly-bonded carbonyl oxygen (C=O) at a higher binding energy, and another for the two singly-bonded ether-type oxygens (C-O-C and Ar-O-C) at a lower binding energy.

This detailed analysis of the electronic environment of each atom provides a powerful method for confirming the proposed chemical structure.

Integration of Spectroscopic Data with Computational Models for Comprehensive Structural Elucidation

Modern structural analysis frequently combines experimental spectroscopic data with high-level computational modeling to achieve a comprehensive and validated structural assignment. nih.gov Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict molecular properties, including NMR chemical shifts, vibrational frequencies, and minimum energy conformations. nih.govyoutube.comresearcher.life

The process for this compound would involve:

Conformational Analysis: Computational methods are used to find the lowest energy three-dimensional structure (conformer) of the molecule.

Spectra Prediction: Using the optimized geometry, spectroscopic parameters are calculated. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR shielding constants, which are then converted to chemical shifts. nih.gov Similarly, vibrational frequencies for IR and Raman spectra can be calculated.

Comparison and Validation: The computationally predicted spectra are compared with the experimental data. A strong correlation between the predicted and measured values provides powerful evidence for the correctness of the structural assignment. nih.govyoutube.com This integrated approach is particularly valuable for resolving ambiguities in complex spectra or for distinguishing between closely related isomers.

Future Research Perspectives and Emerging Directions for 2 Methoxyphenyl Ethoxyacetate Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of highly efficient and selective catalytic systems is a cornerstone of modern organic synthesis and holds immense potential for the production of 2-Methoxyphenyl ethoxyacetate. Current research in catalysis for ester synthesis is moving towards greener and more sustainable options.

One promising avenue is the use of innovative catalysts containing noble metals which have demonstrated remarkable efficiency in ester-producing chemical reactions. labmanager.com For instance, recently developed catalysts comprising two noble metals have shown high reactivity for producing aryl esters using molecular oxygen as the sole oxidant, making the process more environmentally friendly. labmanager.com The application of such bimetallic oxide clusters, with mean diameters as small as 1.2 nm, could significantly enhance the catalytic activity in the synthesis of methoxyaryloxyacetate esters. labmanager.com

Heterogeneous catalysts are also gaining traction due to their ease of separation and potential for reuse. google.com Zeolites and molecular sieves, for example, can be employed as solid porous oxidic catalysts in the esterification of carboxylic acids, leading to the production of very pure esters in good yields. google.com Research into macroporous polymeric acid catalysts that enable direct esterification at moderate temperatures without the need for water removal also presents a viable path forward. organic-chemistry.org Furthermore, earth-abundant alkali metal species are being explored as efficient and environmentally friendly catalysts for the transesterification of aryl esters with phenols. rsc.org

Future work in this area will likely focus on the design of catalysts with precisely controlled active sites to improve selectivity, the use of non-precious metal catalysts to reduce costs, and the development of catalytic systems that operate under milder reaction conditions.

Exploration of Unconventional Reaction Pathways and Enabling Technologies

Moving beyond traditional batch synthesis, the exploration of unconventional reaction pathways and enabling technologies is set to revolutionize the synthesis of this compound. These technologies offer significant advantages in terms of reaction speed, safety, and scalability.

Flow chemistry, or continuous flow processing, is a powerful tool that allows for the safe handling of volatile reagents under high temperature and pressure conditions inside pressurized tubular flow reactors. nih.govresearchgate.net This technique has been successfully applied to the amination of aryl halides and esters, demonstrating significant process intensification. nih.govresearchgate.net The use of continuous-flow microreactors can also facilitate control over reaction parameters, reduce waste generation, and increase productivity, as demonstrated in the lipase-catalyzed synthesis of β-amino acid esters. mdpi.com Some reactions that are ineffective in batch mode have been shown to proceed with good yields under continuous flow conditions, highlighting the transformative potential of this technology. acs.orgnih.gov

Other unconventional methodologies include the use of microwave irradiation to accelerate reaction times. For example, in the synthesis of N-(4-chlorophenyl)maleimide, microwave conditions reduced the reaction time by 99% with only a moderate increase in temperature. tandfonline.com The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, also offers a more atom- and step-economical approach to complex molecules.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry with automated synthesis platforms represents a paradigm shift in chemical manufacturing, enabling on-demand synthesis and high-throughput experimentation. Automated platforms can perform the entire process of chemical synthesis, from reaction setup to purification, with increased speed and efficiency while minimizing human error. merckmillipore.comsigmaaldrich.com

These platforms are equipped with capabilities for liquid and solid dispensing, mixing, temperature and pressure control, and various purification techniques like liquid-liquid extraction and solid-phase extraction. imperial.ac.ukscripps.edu The combination of continuous flow reactors with automated systems allows for the rapid optimization of reaction conditions and the efficient production of chemical libraries. organic-chemistry.org This integration can significantly accelerate the discovery of new derivatives of this compound with desired properties.

Future developments will likely involve the incorporation of real-time process analytics to enable automated control and optimization, leading to more robust and scalable manufacturing processes. mdpi.com

Advanced Computational Modeling for Predictive Chemistry and Reaction Discovery

Advanced computational modeling is becoming an indispensable tool for understanding reaction mechanisms, predicting chemical reactivity, and discovering new reaction pathways. Density Functional Theory (DFT) calculations, for example, can be used to investigate the electronic structure and properties of molecules, providing insights into their reactivity. researchgate.netrsc.org

Kinetic modeling can be used to predict the rates of esterification reactions under various conditions, aiding in the optimization of reaction parameters. nih.govmdpi.com Thermodynamic models can predict the activities of reactants and catalysts, which is crucial for understanding and improving reaction kinetics. nih.gov Computational methods are also being developed to predict the metabolism of small organic molecules, which can be valuable in the design of new chemical entities. nih.gov

By combining quantum chemical methods with molecular dynamics simulations, researchers can predict potential sites of metabolism and elucidate reaction mechanisms at a molecular level. nih.govacs.org These predictive capabilities will be instrumental in the rational design of novel synthetic routes to this compound and its derivatives, reducing the need for extensive empirical screening.

Computational MethodApplication in ChemistryPotential Relevance to this compound
Density Functional Theory (DFT)Investigation of electronic structure, reaction mechanisms, and spectroscopic properties. researchgate.netrsc.orgElucidating the reaction mechanism of its synthesis and predicting the reactivity of its derivatives.
Kinetic ModelingPrediction of reaction rates and optimization of process conditions. nih.govmdpi.comOptimizing the synthesis of this compound for improved yield and efficiency.
Thermodynamic ModelingPrediction of reactant and catalyst activities and chemical equilibria. nih.govUnderstanding the thermodynamic driving forces of its formation and potential side reactions.
Molecular Dynamics (MD) SimulationsStudying the conformational dynamics of molecules and their interactions. nih.govnih.govInvestigating the interaction of this compound with biological targets or in different solvent environments.

Design and Synthesis of Functionalized Methoxyaryloxyacetate Ester Derivatives for Specific Chemical Applications

The core structure of this compound provides a versatile scaffold for the design and synthesis of a wide range of functionalized derivatives with tailored properties for specific applications. The introduction of various substituents on the phenyl ring or modification of the ethoxyacetate side chain can lead to novel compounds with unique chemical and physical characteristics.

For instance, the synthesis of substituted phenols and their subsequent conversion to methoxyaryloxyacetate esters can yield a library of compounds for screening in various applications. researchgate.netnih.gov The development of synthetic methods for the facile introduction of substituents at specific positions on the aromatic ring is crucial for generating structural diversity. nih.gov

The applications of such derivatives are broad. For example, amino-functionalized polyesters have applications as antibacterial materials and gene delivery carriers. rsc.org Ester-functionalized macrocycles are also being explored for their unique properties and potential applications. nih.gov By systematically modifying the structure of this compound, researchers can develop new materials, probes, and molecules with potential uses in fields ranging from materials science to medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxyphenyl ethoxyacetate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with 2-methoxybenzoic acid. Key steps include esterification with ethylene glycol under acidic conditions (e.g., H₂SO₄ catalysis) to form intermediate esters, followed by etherification with ethoxyacetyl chloride. Optimization strategies:
  • Temperature control : Maintain 60–80°C during esterification to minimize side reactions.
  • Catalyst selection : Use p-toluenesulfonic acid (PTSA) for efficient ether bond formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
  • Yield improvement : Excess ethoxyacetyl chloride (1.2 equiv.) and inert atmosphere (N₂) reduce hydrolysis byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : A combination of ¹H/¹³C NMR , IR , and mass spectrometry (HRMS) is critical:
  • NMR :
  • ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 4.1–4.3 ppm (ethoxy –CH₂–), and δ 3.8 ppm (methoxy –OCH₃) confirm structural motifs.
  • ¹³C NMR : Signals at ~170 ppm (ester carbonyl) and 60–70 ppm (ethoxy carbons) validate functional groups .
  • IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–O–C ether) .
  • HRMS : Exact mass (m/z 434.4 [M+H]⁺) confirms molecular formula (C₂₂H₂₆O₉) .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported metabolic pathways of this compound across different biological models?

  • Methodological Answer : Discrepancies in metabolism (e.g., microsomal vs. cellular models) require:
  • Enzyme profiling : Use induced hepatic microsomes (e.g., β-naphthoflavone for CYP1A, ethanol for CYP2E1) to identify species-specific metabolic enzymes .
  • Redox cycling analysis : Monitor NADPH-dependent reduction/oxidation pathways. For example, rat microsomes predominantly reduce N-(2-methoxyphenyl)hydroxylamine to o-anisidine, while rabbit models favor oxidative pathways .
  • Inhibition studies : Co-incubate with CYP inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint dominant pathways .

Q. What experimental strategies are employed to study the interaction between this compound and cytochrome P450 enzymes?

  • Methodological Answer : To elucidate CYP binding and catalysis:
  • Recombinant CYP assays : Express human CYP isoforms (e.g., CYP1A2, CYP2E1) in vitro and measure substrate depletion via LC-MS .
  • Binding affinity studies : Use UV-vis spectroscopy to detect type I/II spectral shifts, indicating ligand-CYP interactions .
  • Kinetic analysis : Calculate Km and Vmax using Lineweaver-Burk plots under varying substrate concentrations .
  • Metabolite identification : Trap reactive intermediates (e.g., nitroso derivatives) with glutathione and analyze adducts via tandem MS .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer : Evaluate stability using:
  • pH-dependent hydrolysis : Incubate compound in buffers (pH 4–9) at 37°C. Monitor degradation via HPLC and identify products (e.g., 2-methoxyphenol, ethoxyacetic acid) .
  • Enzymatic hydrolysis : Test esterase activity in plasma or liver S9 fractions. Use inhibitors like bis-(4-nitrophenyl) phosphate to differentiate enzymatic vs. non-enzymatic pathways .
  • Computational modeling : Apply QSPR models to predict hydrolysis rates based on ester bond electron density .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity profiles for this compound in enzyme inhibition assays?

  • Methodological Answer : Variations arise from:
  • Assay conditions : Differences in buffer ionic strength (e.g., 50 mM vs. 100 mM phosphate) alter enzyme-substrate binding. Standardize conditions using reference inhibitors .
  • Substrate purity : Impurities >2% (e.g., residual phenoxyethanol) can skew IC₅₀ values. Validate purity via GC-MS .
  • Species specificity : Rat CYP2E1 may show higher affinity than human isoforms. Cross-validate using humanized liver models .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to mitigate batch-to-batch variability .
  • Metabolic Studies : Include negative controls (e.g., heat-inactivated microsomes) to distinguish enzymatic vs. non-enzymatic reactions .
  • Data Reporting : Use standardized formats (e.g., SD for triplicate measurements) and disclose raw data in supplementary materials.

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